N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
CAS No.: 1251705-25-5
Cat. No.: VC7173568
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251705-25-5 |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.44 |
| IUPAC Name | N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H21N3O5S/c1-19(15-6-3-2-4-7-15)17(22)14-20-9-5-8-16(18(20)23)27(24,25)21-10-12-26-13-11-21/h2-9H,10-14H2,1H3 |
| Standard InChI Key | SIZRKBGUFGKEDX-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is C₁₈H₂₁N₃O₅S, with a molecular weight of 391.44 g/mol. Its IUPAC name reflects the connectivity of its functional groups: N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide. The compound’s structure integrates three key moieties:
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A pyridine-2-one ring substituted at the 3-position with a morpholinosulfonyl group (-SO₂-morpholine).
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An N-methyl-N-phenylacetamide side chain linked to the pyridine ring’s nitrogen atom.
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A morpholine ring connected via a sulfonyl bridge.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1251705-25-5 | |
| Molecular Formula | C₁₈H₂₁N₃O₅S | |
| Molecular Weight | 391.44 g/mol | |
| SMILES | CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |
| InChI Key | SIZRKBGUFGKEDX-UHFFFAOYSA-N | |
| Solubility | Not available |
The morpholinosulfonyl group enhances the compound’s polarity, potentially improving solubility in polar solvents, though experimental solubility data remain unreported. The pyridine-2-one ring contributes to π-π stacking interactions, while the acetamide side chain may facilitate hydrogen bonding with biological targets.
Synthesis and Analytical Characterization
The synthesis of N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide involves multi-step organic reactions, typically beginning with functionalization of the pyridine ring. A plausible synthetic route includes:
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Sulfonation of pyridine-2-one: Introduction of the sulfonyl group at the 3-position using sulfonating agents like chlorosulfonic acid.
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Morpholine conjugation: Reaction of the sulfonyl chloride intermediate with morpholine to form the morpholinosulfonyl moiety.
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Acetamide side chain attachment: Alkylation or acylation of the pyridine nitrogen with N-methyl-N-phenylacetamide precursors.
Reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yields. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and verify product purity. For instance, ¹H NMR would reveal signals corresponding to the aromatic protons of the phenyl group (δ 7.2–7.5 ppm) and the morpholine ring’s methylene groups (δ 3.5–3.7 ppm).
Future Directions and Applications
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Medicinal Chemistry: Optimization of the acetamide side chain to improve binding affinity and selectivity for disease-relevant enzymes.
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Agricultural Use: Development as a fungicide or herbicide, leveraging the morpholinosulfonyl group’s interaction with microbial enzymes.
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Chemical Biology: Use as a probe to study sulfonyl-dependent enzymatic processes in cellular systems.
Key challenges include addressing the compound’s potential toxicity and improving synthetic scalability. Computational modeling (e.g., molecular docking) could accelerate SAR studies by predicting interactions with biological targets.
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